molecular formula C8H16O3 B1581730 (Hexyloxy)acetic acid CAS No. 57931-25-6

(Hexyloxy)acetic acid

Cat. No. B1581730
CAS RN: 57931-25-6
M. Wt: 160.21 g/mol
InChI Key: HJOGHUABHYACMH-UHFFFAOYSA-N
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Description

(Hexyloxy)acetic acid, also known as 2-(hexyloxy)acetic acid, is a chemical compound with the molecular formula C8H16O3 . It has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da .


Molecular Structure Analysis

The molecular structure of (Hexyloxy)acetic acid consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.0±0.1 g/cm3, a boiling point of 271.6±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .


Physical And Chemical Properties Analysis

(Hexyloxy)acetic acid has several notable physical and chemical properties. It has a molar refractivity of 42.4±0.3 cm3, a polar surface area of 47 Å2, a polarizability of 16.8±0.5 10-24 cm3, a surface tension of 34.6±3.0 dyne/cm, and a molar volume of 161.6±3.0 cm3 .

Scientific Research Applications

Microbial Polymer Production

One study conducted by Van Aalst-van Leeuwen et al. (1997) focused on the production and consumption of poly(beta-hydroxybutyrate) by Paracoccus pantotrophus under dynamic substrate supply conditions, with acetic acid as one of the substrates used. This research provides insights into microbial behavior under varying nutrient conditions, relevant in wastewater treatment and biotechnological applications (Van Aalst-van Leeuwen et al., 1997).

Food Industry and Biotechnological Processes

A 2018 study by Palma et al. highlighted the role of acetic acid as a microbial growth inhibitor in the food industry and its production during yeast metabolism in biotechnological processes. This research emphasizes the importance of understanding molecular targets and signaling pathways for developing more robust industrial strains (Palma et al., 2018).

Chemical Synthesis and Pharmaceutical Applications

The study by Majewska (2019) explored the use of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral auxiliary compound, indicating its potential in chemical synthesis and pharmaceutical applications. The research suggested its use as chiral derivatizing agents for amines and alcohols (Majewska, 2019).

Antimicrobial Effects and Food Preservation

Levine and Fellers (1940) investigated the effect of acetic acid on microorganisms related to food spoilage, highlighting its role as a food preservative. The study contributed to understanding the toxicity mechanisms of acetic acid, which has practical implications in food preservation (Levine & Fellers, 1940).

Environmental Applications

Kim et al. (2020) discussed the advanced oxidation of aromatic organic compounds by acetylperoxyl radical, where peracetic acid was used. This study is significant for environmental applications, especially in the context of pollutant degradation (Kim et al., 2020).

Biomedical Research

Ryssel et al. (2009) examined the suitability of acetic acid as a local antiseptic agent, comparing its antimicrobial effect with common local antiseptics. This study is relevant in the context of medical treatments and infection control (Ryssel et al., 2009).

Safety And Hazards

(Hexyloxy)acetic acid is classified as a dangerous substance. It causes severe skin burns and eye damage. It may be harmful if swallowed, toxic if inhaled, and harmful in contact with skin . Containers may explode when heated, and vapors may form explosive mixtures with air .

properties

IUPAC Name

2-hexoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-6-11-7-8(9)10/h2-7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOGHUABHYACMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069211
Record name Acetic acid, (hexyloxy)-
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(Hexyloxy)acetic acid

CAS RN

57931-25-6
Record name 2-(Hexyloxy)acetic acid
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Record name Acetic acid, 2-(hexyloxy)-
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Record name (Hexyloxy)acetic acid
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Record name Acetic acid, 2-(hexyloxy)-
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Record name Acetic acid, (hexyloxy)-
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Record name (hexyloxy)acetic acid
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Record name 2-(Hexyloxy)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Liou, KC Khemani, F Wudl - Macromolecules, 1991 - ACS Publications
The preparation and characterizationof four poly (alkoxymethyl isocyanates): poly (propoxymethyl), poly (butoxymethyl), poly [(hexyloxy) methyl], and poly [(benzyloxy) methyl] are …
Number of citations: 14 pubs.acs.org
ALTD Watson, BC Moeller, M Doyle-Eisele, E Garner… - Xenobiotica, 2021 - Taylor & Francis
… Corn oil, Trypan Blue solution, 2-hexyloxy-acetic acid (2-HOA), methoxyacetic acid (MOA), 7-ethoxycoumarin, β-Glucuronidase (from E. coli), sulfatase (from Aerobacter aerogenes), …
Number of citations: 7 www.tandfonline.com
E Barbayianni, D Stephens, A Grkovich… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-oxoamides based on dipeptides and pseudodipeptides were synthesized and their activities towards two human intracellular phospholipases A 2 (GIVA cPLA 2 and GVIA …
Number of citations: 25 www.sciencedirect.com

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